molecular formula C19H24N4O4S B7775849 M2I-1 CAS No. 6063-97-4

M2I-1

Cat. No.: B7775849
CAS No.: 6063-97-4
M. Wt: 404.5 g/mol
InChI Key: BWEKPQUKWLNUKX-UHFFFAOYSA-N
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Description

M2I-1 is a synthetic compound known for its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M2I-1 typically involves the condensation of 4-(diisobutylamino)-3-nitrobenzaldehyde with thiobarbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

M2I-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-[4-(diisobutylamino)-3-aminobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione .

Scientific Research Applications

M2I-1 has several scientific research applications:

Mechanism of Action

The mechanism of action of M2I-1 involves its interaction with specific molecular targets. It directly targets the hydrophobic core of the Mad2 protein and selectively disrupts the Mad2-Cdc20 complex formation. This disruption impairs the mitotic spindle assembly checkpoint function, leading to reduced mitotic duration and potential cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    5-[4-(diisobutylamino)-3-aminobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A reduced derivative with an amino group instead of a nitro group.

    5-[4-(diisobutylamino)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A derivative with a chlorine substituent on the aromatic ring.

Uniqueness

The uniqueness of M2I-1 lies in its specific nitrobenzylidene-thiobarbiturate structure, which imparts distinct chemical and biological properties. Its ability to selectively target the Mad2 protein and disrupt the Mad2-Cdc20 complex formation sets it apart from other similar compounds .

Biological Activity

M2I-1, also known as MAD2 Inhibitor-1, is a small molecule that has garnered attention for its role in cancer therapy by disrupting the interaction between CDC20 and MAD2, pivotal components of the mitotic spindle assembly checkpoint (SAC). This compound has been shown to enhance the sensitivity of cancer cells to anti-mitotic drugs and induce tumor cell death by affecting cell cycle regulation.

Disruption of CDC20-MAD2 Interaction

This compound specifically inhibits the CDC20-MAD2 interaction, which is crucial for the proper functioning of the anaphase-promoting complex/cyclosome (APC/C). By disrupting this interaction, this compound leads to:

  • Premature Cyclin B1 Degradation : Cyclin B1 levels are significantly reduced in cells treated with this compound, indicating a weakened SAC response. This was confirmed through quantitative analysis and western blotting techniques .
  • Increased Apoptosis : The activation of APC by this compound results in increased apoptosis in tumor cells without affecting normal tissues, suggesting a therapeutic window for cancer treatment .

In Vivo Efficacy

In animal studies, this compound was administered via intraperitoneal injection at varying doses (5, 10, and 25 mg/kg) to mice with xenograft tumors. Results indicated:

  • Dose-Dependent Tumor Growth Inhibition : Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The highest dose effectively halted further tumor growth .
  • Minimal Toxicity : Importantly, no adverse effects were observed in normal liver tissue post-treatment, indicating that this compound selectively targets malignant cells .

Table 1: Summary of Key Findings on this compound

Study ReferenceExperimental ModelKey Findings
HeLa cellsDisrupted CDC20-MAD2 interaction; reduced Cyclin B1 levels.
Mouse xenograftsDose-dependent reduction in tumor size; increased apoptosis in tumors.
A549 cellsInhibition of MAD2L1 led to decreased cell viability and proliferation.

Case Study 1: In Vitro Analysis on HeLa Cells

In a controlled laboratory setting, HeLa cells treated with this compound showed significant changes in cell cycle dynamics. The treatment resulted in:

  • A shift towards G1 phase in cycling cells.
  • Reduced efficiency of mitotic arrest induced by nocodazole, suggesting that this compound promotes progression through mitosis while impairing the SAC function .

Case Study 2: Xenograft Tumor Models

In vivo studies using mouse models demonstrated that this compound effectively inhibited tumor growth. Key observations included:

  • Tumor size measurements indicated a marked decrease in growth rates correlating with higher doses of this compound.
  • Histological analyses revealed increased apoptotic markers specifically in tumor tissues without significant changes in normal tissues .

Properties

IUPAC Name

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEKPQUKWLNUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387207
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-97-4
Record name 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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